4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-12-5-7-15(14(3)9-12)16-11-28-21(23-16)19-20(22)26(25-24-19)17-10-13(2)6-8-18(17)27-4/h5-11H,22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZRRJURLSNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine represents a novel structure that combines thiazole and triazole moieties, which have been extensively studied for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H24N4OS
- Molecular Weight : 440.55 g/mol
The presence of both thiazole and triazole rings suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds containing thiazole and triazole moieties. The following sections summarize key findings related to the biological activity of the target compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives showed promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung) | 15.6 | Apoptosis induction |
| Compound B | MCF-7 (breast) | 12.3 | Cell cycle arrest |
| Target Compound | HeLa (cervical) | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant effects. In a picrotoxin-induced convulsion model, certain analogs displayed significant protective effects, suggesting that modifications in the thiazole ring could enhance anticonvulsant activity.
Antimicrobial Activity
Compounds similar to the target structure have shown antimicrobial properties against various pathogens. The presence of electron-donating groups in the aromatic rings has been correlated with increased antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituent Effects : The presence of methyl groups at specific positions on the phenyl rings enhances activity.
- Ring Modifications : Alterations in the thiazole or triazole moieties can lead to significant changes in potency.
Case Studies
- Anticancer Study : A recent study tested various thiazole-based compounds against cancer cell lines, revealing that structural modifications significantly influenced cytotoxicity. The target compound's structural features suggest it may also exhibit similar activities.
- Anticonvulsant Research : In a study involving thiazole derivatives, several compounds were evaluated for their anticonvulsant potential using animal models. The results indicated that specific substitutions could lead to enhanced protective effects against seizures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s biological profile is influenced by its unique substitution pattern. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in may enhance antiproliferative activity but reduce solubility compared to the target compound’s methoxy and methyl groups.
- Heterocycle Swaps : Replacing thiazole with oxadiazole () alters ring electronegativity and conformational flexibility, impacting target binding.
Physicochemical Properties
- Solubility : The target compound’s methoxy group improves water solubility compared to nitro () or trifluoromethyl () analogs.
- LogP : Estimated LogP for the target compound is ~3.5 (based on substituents), lower than halogenated derivatives (LogP >4.0 in ), suggesting better metabolic stability.
- Hydrogen Bonding : The amine at position 5 enables strong hydrogen bonding, a feature shared with antifungal triazoles ().
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer:
The compound’s synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. A typical approach involves:
- Step 1: Cyclocondensation of substituted hydrazides with thiocyanates under acidic conditions (e.g., H₂SO₄) to form the thiazole or triazole core .
- Step 2: Coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups like 2-methoxy-5-methylphenyl. Microwave-assisted synthesis may enhance yield (e.g., 15–20% yield improvement compared to conventional heating) .
- Critical Factors: Base selection (e.g., K₂CO₃ vs. NaOH) affects substitution efficiency. Solvent polarity (DMF vs. ethanol) influences cyclization kinetics .
Basic: How is the compound structurally characterized to confirm regiochemistry and purity?
Answer:
- X-ray Crystallography: Resolves tautomeric ambiguity (e.g., triazole vs. thiazole ring planarity) and confirms substituent positions. Dihedral angles between aromatic rings (e.g., 2.3° in similar triazole derivatives) validate steric compatibility .
- Spectroscopy:
- HPLC-MS: Quantifies purity (>95% for biological assays) and detects byproducts like unreacted hydrazides .
Advanced: How can contradictory solubility data in different solvents be resolved for formulation studies?
Answer:
Contradictions arise from polymorphic forms or solvent-solute interactions. Strategies include:
- Co-solvent Systems: Use ethanol-water mixtures (70:30 v/v) to enhance solubility via H-bonding with the triazole amine group .
- Solid Dispersion: Formulate with polyvinylpyrrolidone (PVP K30) to stabilize amorphous phases, improving dissolution rates by 3–5× .
- Computational Modeling: Predict solvation free energy (ΔG_solv) using COSMO-RS to rank solvent compatibility .
Advanced: What experimental designs address low reproducibility in biological activity assays?
Answer:
Variability in antimicrobial or enzyme inhibition assays may stem from:
- Redox Interference: Thiazole-thiol groups can oxidize, generating false positives. Include controls with dithiothreitol (DTT) to stabilize thiols .
- Membrane Permeability: Use logP calculations (e.g., ~3.5 for this compound) to adjust assay media with permeabilizers (e.g., 0.1% Tween-80) .
- Dose-Response Redundancy: Run parallel assays with 8–12 concentration points to refine IC₅₀ values (e.g., ±5% confidence intervals) .
Advanced: How can computational methods guide SAR studies for optimizing bioactivity?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize substituents (e.g., 2,4-dimethylphenyl) that enhance hydrophobic pocket binding (ΔG ≤ −8.5 kcal/mol) .
- QSAR Models: Train datasets with 50+ analogs to correlate substituent Hammett σ values with MIC (R² > 0.85) .
- MD Simulations: Analyze triazole ring flexibility (RMSD ≤ 1.0 Å over 100 ns) to ensure target engagement stability .
Basic: What are the primary degradation pathways under accelerated stability conditions?
Answer:
- Hydrolysis: The methoxy group hydrolyzes to catechol derivatives at pH < 3 or > 10. Monitor via HPLC at 254 nm .
- Photooxidation: Thiazole rings degrade under UV light (λ = 300–400 nm), forming sulfoxides. Use amber glass vials and antioxidants (e.g., BHT) .
- Thermal Stress: At 40°C, amine groups may form Schiff bases. TGA/DSC identifies decomposition onset (~180°C) .
Advanced: How to resolve spectral overlaps in NMR for analogs with similar substituents?
Answer:
- 2D NMR: Use HSQC to distinguish overlapping methyl signals (e.g., 2,4-dimethylphenyl vs. 5-methylphenyl) via ¹H-¹³C correlations .
- Solvent Shifts: Run ¹H NMR in DMSO-d₆ vs. CDCl₃. Methoxy groups show greater solvent-induced shifts (Δδ ~0.2 ppm) than methyl groups .
- Paramagnetic Additives: Add Eu(fod)₃ to split aromatic proton multiplets via lanthanide-induced shift (LIS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
